![molecular formula C29H30O11 B150404 7-O-Methylaloeresin A CAS No. 329361-25-3](/img/structure/B150404.png)
7-O-Methylaloeresin A
Overview
Description
7-O-Methylaloeresin A is a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae) . It exhibits good activity against multiple drug-resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255) with MIC values of 0.72 and 0.18 mM, respectively . It also has antioxidant activities, giving IC50 values of 0.026 mM and 0.021 mM for DPPH and 2-deoxyribose degradation assay, respectively .
Molecular Structure Analysis
The molecular formula of 7-O-Methylaloeresin A is C29H30O11 . Its structure was elucidated by spectroscopic data (MS, UV, 1H- and 13C-NMR) . The molecular weight is 554.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-O-Methylaloeresin A include a molecular weight of 554.5 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors .Scientific Research Applications
Anti-Inflammatory Properties
Aloe vera extracts, which contain 7-O-Methylaloeresin A, possess anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation.
Antioxidant Activity
Aloe vera extracts also have antioxidant activities . Antioxidants help to protect the body’s cells from damage by free radicals, which are unstable molecules that can cause damage to cells. This suggests that 7-O-Methylaloeresin A could be used in supplements or treatments to boost the body’s antioxidant levels.
UV Protective Properties
The topical application of Aloe vera extracts, which contain 7-O-Methylaloeresin A, has been shown to mitigate changes in the skin induced by UVB irradiation . This suggests that it could be used in sunscreens or other products designed to protect the skin from UV damage.
Antimicrobial Activity
7-O-Methylaloeresin A has been found to have strong antimicrobial activity against a wide range of Gram-negative and Gram-positive bacteria and fungi strains . This suggests that it could be used in the development of new antibacterial agents.
Potential Use in Food Preservation
Given its antimicrobial properties, 7-O-Methylaloeresin A could potentially be used in food preservation. For example, it has been suggested that Aloe vera extracts, which contain 7-O-Methylaloeresin A, could be used to coat food products to extend their shelf life .
Safety and Hazards
Mechanism of Action
Target of Action
7-O-Methylaloeresin A, a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae), exhibits good activity against multiple agent resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255) . These bacteria are the primary targets of 7-O-Methylaloeresin A. Staphylococcus aureus and Salmonella typhimurium are common pathogens that can cause a variety of infections in humans.
Mode of Action
It’s known that the compound exhibits antimicrobial activity, suggesting it may interfere with essential biological processes in these bacteria, leading to their inhibition or death .
Result of Action
7-O-Methylaloeresin A exhibits good activity against multiple agent resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that the compound can effectively inhibit the growth of these bacteria, leading to a decrease in infection.
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Methylaloeresin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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